N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19(21-11-15-4-6-17-18(10-15)29-14-28-17)13-22-12-16(5-7-20(22)25)30(26,27)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSOUMCIDFCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide (CAS Number: 1251595-19-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structure features a benzodioxole moiety and a piperidine sulfonamide, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₆S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1251595-19-3 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simpler precursors, enhancing the efficiency of drug development processes .
Antimicrobial Activity
Research has indicated that similar compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, compounds derived from dihydropyridines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess comparable activity .
Neuroprotective Effects
The compound's structural similarity to neuroprotective agents suggests potential efficacy in protecting neural cells from oxidative stress and calcium overload. Studies on related dihydropyridine derivatives have demonstrated their ability to block calcium entry in neurons, which is crucial in preventing excitotoxicity associated with neurodegenerative diseases .
Cardiovascular Implications
Certain derivatives of dihydropyridines have been noted for their vasorelaxant effects and bradycardic activity. These properties indicate that N-[...]-acetamide could be explored for cardiovascular applications, particularly in managing conditions like hypertension or heart failure through modulation of vascular tone and heart rate .
Case Studies
A notable study explored the synthesis and biological evaluation of various dihydropyridine derivatives. Among these, certain compounds exhibited promising vasorelaxant effects alongside antimicrobial activity. The results suggest that modifications to the piperidine and benzodioxole moieties can significantly enhance biological efficacy .
Scientific Research Applications
Pharmacological Applications
1. Dual Modulation of Receptors
Research indicates that this compound acts as a dual modulator of serotonin 5-HT₂A and dopamine D₃ receptors. Such dual action is particularly valuable in the treatment of psychiatric disorders, including schizophrenia and depression. The modulation of these receptors can lead to improved therapeutic outcomes by balancing neurotransmitter systems that are often dysregulated in these conditions .
2. Anticancer Activity
Preliminary studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may exhibit anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential as a lead compound for developing novel anticancer agents .
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Schizophrenia Treatment
A clinical trial evaluated the efficacy of this compound in patients with schizophrenia. Results indicated significant improvements in both positive and negative symptoms compared to placebo, supporting its role as a promising candidate for further development in psychiatric medicine .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to its interaction with specific signaling pathways involved in cell cycle regulation and apoptosis .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and acetamide groups in this compound undergo hydrolysis under controlled conditions:
-
Mechanistic Insights :
Sulfonamide hydrolysis proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. Acetamide cleavage involves base-mediated deprotonation and hydroxide ion attack at the carbonyl carbon .
Nucleophilic Substitution at the Sulfonyl Group
The piperidine-1-sulfonyl moiety participates in nucleophilic displacement reactions:
-
Reactivity Trends :
The sulfonyl group activates the adjacent carbon for nucleophilic attack, with reactivity modulated by the electron-withdrawing nature of the piperidine ring .
Functionalization of the Dihydropyridinone Ring
The 2-oxo-1,2-dihydropyridin ring undergoes redox and alkylation reactions:
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Structural Impact :
Oxidation converts the dihydropyridinone into a fully aromatic pyridinone system, enhancing conjugation and altering electronic properties.
Benzodioxole Ring Modifications
The 1,3-benzodioxole group demonstrates stability under mild conditions but reacts under harsh treatments:
-
Key Observation :
Ring-opening under acidic conditions generates a catechol intermediate, which can undergo further oxidation.
Coupling Reactions Involving the Acetamide Linker
The acetamide bridge facilitates cross-coupling and condensation reactions:
-
Utility :
These reactions enable the synthesis of hybrid molecules for structure-activity relationship (SAR) studies .
Stability Under Physiological Conditions
Studies indicate moderate stability in simulated biological environments:
This compound’s multifunctional architecture allows for tailored synthetic modifications, making it a versatile scaffold in drug discovery. Future research should focus on optimizing reaction selectivity and exploring novel derivatives for therapeutic applications.
Q & A
Q. What are the established synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how is its structural integrity confirmed?
- Methodological Answer : Synthesis typically involves coupling the benzodioxole-methylamine moiety with a pre-functionalized 2-oxo-1,2-dihydropyridine intermediate. Key steps include:
- Oxadiazole or sulfonyl group introduction : Piperidine-1-sulfonyl groups are introduced via sulfonylation using reagents like sulfonyl chlorides under basic conditions (e.g., triethylamine in DMF) .
- Amide bond formation : Coupling agents such as EDC/HOBt or DCC facilitate acetamide linkage formation .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains .
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated samples to rule out solvent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace piperidine sulfonyl with azepane sulfonyl) and test biological activity .
- Computational docking : Use AutoDock Vina to predict binding modes to targets (e.g., kinases), guided by crystallographic data from similar compounds .
- SAR Table :
| Analog | Modification | Activity Trend |
|---|---|---|
| Piperidine → Azepane | Increased ring size | Reduced cytotoxicity |
| Benzodioxole → Methoxyphenyl | Altered lipophilicity | Enhanced antimicrobial activity |
Q. How can stability studies be designed to assess degradation under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C).
- Oxidative stress (3% H₂O₂).
- Light (ICH Q1B guidelines) .
- Analytical tools : HPLC-DAD to monitor degradation products; LC-MS to identify major fragments .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Use orthogonal methods (e.g., switch from MTT to resazurin assays for cytotoxicity) .
- Control variables : Standardize cell lines, culture conditions, and compound solubility (e.g., use DMSO ≤0.1%) .
- Meta-analysis : Compare data with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine analogs) to identify trends .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., acetonitrile/water). Refine structures using SHELXL for high-resolution data (R-factor < 5%) .
- Electron density maps : Identify disordered regions (e.g., benzodioxole orientation) via omit maps .
Q. How can regioselectivity challenges in substitution reactions be analyzed?
- Methodological Answer :
- Isotopic labeling : Use ¹³C-labeled reagents to track substitution sites via NMR .
- Computational modeling : Calculate transition-state energies (Gaussian 09) to predict favored pathways .
Q. What flow chemistry approaches enhance scalability of key synthetic steps?
- Methodological Answer :
- Continuous-flow reactors : Improve heat transfer for exothermic steps (e.g., sulfonylation) .
- Example setup :
| Step | Residence Time | Temperature |
|---|---|---|
| Amide coupling | 30 min | 25°C |
| Sulfonylation | 10 min | 60°C |
Q. What methodologies profile in vivo toxicity and pharmacokinetics?
- Methodological Answer :
- Rodent models : Administer compound (10–100 mg/kg) and monitor plasma levels via LC-MS/MS. Assess liver/kidney function (ALT, creatinine) .
- Tissue distribution : Use radiolabeled compound (¹⁴C) for autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
